molecular formula C20H22N2O4S2 B6450644 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548981-26-4

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450644
CAS No.: 2548981-26-4
M. Wt: 418.5 g/mol
InChI Key: BZVOXULSCFXQBN-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound known for its interesting chemical structure and potential applications in various fields, such as medicinal chemistry and industrial processes. This compound belongs to the class of benzothiadiazines, which are recognized for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves a series of organic reactions starting from commercially available precursors. Key steps include the formation of the benzothiadiazine ring, followed by functionalization with the oxan-4-yl and methylsulfanyl groups.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve using catalytic processes, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including:

  • Oxidation and Reduction: : The thiol group can be oxidized to a sulfoxide or sulfone, while the benzothiadiazine core can undergo reduction under suitable conditions.

  • Substitution Reactions:

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles/nucleophiles for substitution reactions.

Major Products Formed: : Depending on the reaction conditions and reagents used, major products may include derivatives with modified thiol, phenyl, or oxan-4-yl groups, potentially leading to a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules.

Biology: : It may be studied for its interactions with biological molecules, including proteins and nucleic acids, due to its unique functional groups.

Medicine: : Researchers may investigate its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anti-cancer drug development.

Industry: : Its chemical properties could make it useful in the development of new materials, catalysis, or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects largely depends on its interaction with molecular targets. Typically, the compound might:

  • Interact with enzyme active sites, potentially inhibiting or modifying their activity.

  • Bind to receptors or ion channels on cell membranes, altering cellular signaling pathways.

  • Engage in redox reactions that modulate oxidative stress within cells.

Comparison with Similar Compounds

Comparison with Other Benzothiadiazines: : Compared to other benzothiadiazines, this compound’s unique substitution pattern (methylsulfanyl and oxan-4-yl groups) imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Benzothiadiazine-1,1,3-trione: : The parent structure without substitutions.

  • Methylsulfanyl Benzothiadiazine: : Without the oxan-4-yl group, to compare reactivity and biological activity.

  • Oxan-4-yl Benzothiadiazine:

And there you have it! A deep dive into the multifaceted world of 2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione. Intrigued or have other compounds you’d like to learn about?

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-27-17-6-4-5-16(13-17)22-20(23)21(14-15-9-11-26-12-10-15)18-7-2-3-8-19(18)28(22,24)25/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOXULSCFXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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